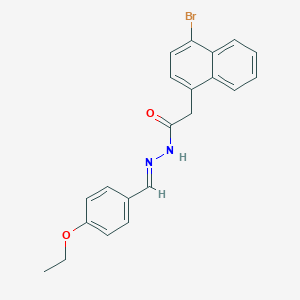![molecular formula C32H29BrN2O B400260 N-[4-(6-bromo-4-phenylquinolin-2-yl)phenyl]adamantane-1-carboxamide](/img/structure/B400260.png)
N-[4-(6-bromo-4-phenylquinolin-2-yl)phenyl]adamantane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(6-bromo-4-phenylquinolin-2-yl)phenyl]adamantane-1-carboxamide is a complex organic compound that features a quinoline moiety, a bromine atom, and an adamantane structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(6-bromo-4-phenylquinolin-2-yl)phenyl]adamantane-1-carboxamide typically involves multiple steps, starting with the preparation of the quinoline derivative. The bromination of the quinoline ring is a crucial step, followed by the coupling of the brominated quinoline with a phenyl group. The final step involves the attachment of the adamantanecarboxamide moiety. The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts such as sodium carbonate .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(6-bromo-4-phenylquinolin-2-yl)phenyl]adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the quinoline ring.
Substitution: The bromine atom can be substituted with other groups to create derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce a variety of quinoline derivatives.
Aplicaciones Científicas De Investigación
N-[4-(6-bromo-4-phenylquinolin-2-yl)phenyl]adamantane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of N-[4-(6-bromo-4-phenylquinolin-2-yl)phenyl]adamantane-1-carboxamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, while the adamantane structure enhances its stability and bioavailability. The bromine atom can participate in halogen bonding, further influencing its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
N-benzylidene-N’-(6-bromo-4-phenyl-quinolin-2-yl)-hydrazine: Shares the quinoline and bromine features but differs in the hydrazine moiety.
Quinolinyl-pyrazoles: Similar quinoline structure but with pyrazole rings.
Uniqueness
N-[4-(6-bromo-4-phenylquinolin-2-yl)phenyl]adamantane-1-carboxamide is unique due to its combination of a quinoline ring, bromine atom, and adamantane structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C32H29BrN2O |
|---|---|
Peso molecular |
537.5g/mol |
Nombre IUPAC |
N-[4-(6-bromo-4-phenylquinolin-2-yl)phenyl]adamantane-1-carboxamide |
InChI |
InChI=1S/C32H29BrN2O/c33-25-8-11-29-28(15-25)27(23-4-2-1-3-5-23)16-30(35-29)24-6-9-26(10-7-24)34-31(36)32-17-20-12-21(18-32)14-22(13-20)19-32/h1-11,15-16,20-22H,12-14,17-19H2,(H,34,36) |
Clave InChI |
KIORJODXBORGRM-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=C(C=C4)C5=NC6=C(C=C(C=C6)Br)C(=C5)C7=CC=CC=C7 |
SMILES canónico |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=C(C=C4)C5=NC6=C(C=C(C=C6)Br)C(=C5)C7=CC=CC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-methoxyphenyl)-1-propanone 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B400178.png)

![2-methoxy-4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B400181.png)

![(5E)-2-anilino-5-[(2-bromophenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B400184.png)
![4-(2-{[2-Bromo-6-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}carbohydrazonoyl)-2-ethoxyphenyl 2-chlorobenzoate](/img/structure/B400185.png)
![2-nitro-N-[2,2,2-trichloro-1-({[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbothioyl}amino)ethyl]benzamide](/img/structure/B400186.png)
![4-{2-[(4-Chloro-2-methylphenoxy)acetyl]carbohydrazonoyl}-2-ethoxyphenyl 2-chlorobenzoate](/img/structure/B400187.png)
![2-(4-chloro-2-methylphenoxy)-N'-[(5-{4-nitrophenyl}-2-furyl)methylene]acetohydrazide](/img/structure/B400188.png)
![N-({N'-[(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}METHYL)-3-METHOXYBENZAMIDE](/img/structure/B400193.png)

![2-[(4-bromo-1-naphthyl)oxy]-N'-(3-phenyl-2-propenylidene)acetohydrazide](/img/structure/B400199.png)

